2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide
説明
特性
IUPAC Name |
2-[4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxopyrazolo[3,4-d]pyridazin-6-yl]-N-(2-methoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O3/c1-15-8-11-20(16(2)12-15)30-24-18(13-26-30)23(17-9-10-17)28-29(25(24)32)14-22(31)27-19-6-4-5-7-21(19)33-3/h4-8,11-13,17H,9-10,14H2,1-3H3,(H,27,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOZKUPHOZPNDAV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2C3=C(C=N2)C(=NN(C3=O)CC(=O)NC4=CC=CC=C4OC)C5CC5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
生物活性
The compound 2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Common Name | 2-(4-cyclopropyl-1-(2,4-dimethylphenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2-methoxyphenyl)acetamide |
| CAS Number | 1105239-61-9 |
| Molecular Formula | C26H27N5O2 |
| Molecular Weight | 441.5 g/mol |
Structural Characteristics
The compound features a complex structure that includes a pyrazolo[3,4-d]pyridazine core, which is known for its diverse pharmacological properties. The presence of cyclopropyl and methoxyphenyl groups suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in inflammatory and pain pathways. Preliminary studies indicate that it may act as an inhibitor of certain cyclooxygenases (COX), which play a crucial role in the inflammatory response.
Pharmacological Effects
Research has demonstrated that compounds similar to this one exhibit:
- Anti-inflammatory Effects : By inhibiting COX enzymes, the compound may reduce the production of pro-inflammatory mediators.
- Analgesic Properties : Its structural analogs have shown effectiveness in pain relief models, suggesting that this compound could also have analgesic effects.
Case Studies and Research Findings
- In Vitro Studies : A study conducted on related pyrazolo[3,4-d]pyridazine derivatives showed significant inhibition of COX-2 activity, leading to reduced prostaglandin synthesis. This suggests a similar potential for the compound to modulate inflammatory responses .
- In Vivo Models : Animal studies using compounds with similar structures have reported decreased edema and pain responses in models of acute inflammation. These findings support the hypothesis that the compound may possess anti-inflammatory and analgesic properties .
- Molecular Docking Studies : Computational studies indicate that the compound can effectively bind to COX enzymes, providing insights into its potential efficacy as an anti-inflammatory agent. These studies highlight the importance of structural features in determining biological activity .
類似化合物との比較
Comparison with Structural Analogs
Core Structure and Substituent Effects
The target compound features a pyrazolo[3,4-d]pyridazinone core, distinct from the pyrazolo[3,4-b]pyridine cores of analogs 4c and 4h ().
- Pyridazinone vs.
Substituent variations also play critical roles:
Physicochemical Properties
Melting Points
Melting points reflect crystallinity and intermolecular forces:
| Compound | Melting Point (°C) | Reference |
|---|---|---|
| Target Compound | Not reported | — |
| 4c | 209–211 | |
| 4h | 231–233 |
The higher melting point of 4h (231–233°C) compared to 4c (209–211°C) is attributed to the electron-withdrawing nitro group enhancing lattice stability.
Spectroscopic Data
Infrared (IR) Spectroscopy
| Compound | C=O Stretch (cm⁻¹) | NH Stretch (cm⁻¹) | Reference |
|---|---|---|---|
| Target Compound | Not reported | Not reported | — |
| 4c | 1682 | 3329 | |
| 4h | 1668 | 3333 |
The target compound’s pyridazinone core may shift the C=O stretch to higher frequencies (~1700 cm⁻¹) due to increased conjugation.
NMR Data
Q & A
Q. What are the critical steps in synthesizing this compound, and how can reaction efficiency be monitored?
The synthesis involves multi-step reactions, typically starting with coupling of pyrazolo[3,4-d]pyridazine cores with substituted acetamide precursors. Key steps include cyclopropane ring formation, regioselective substitution at the pyridazinone moiety, and final acylation. Reaction efficiency is monitored via thin-layer chromatography (TLC) to track intermediates and HPLC for purity assessment. Solvent selection (e.g., DMF or dichloromethane) and catalysts (e.g., NaH for deprotonation) are critical for yield optimization .
Q. Which analytical techniques are essential for confirming structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of substituents (e.g., cyclopropyl vs. aryl groups) and detects stereochemical anomalies .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns for halogenated byproducts .
- HPLC with UV/Vis detection : Quantifies purity (>95% required for biological assays) and identifies degradation products under stress conditions .
Q. What preliminary biological activities are associated with this compound?
Pyrazolo-pyridazinone derivatives exhibit kinase inhibition (e.g., JAK2/STAT3 pathways) and anti-inflammatory activity via COX-2 suppression. Initial screening uses in vitro cell viability assays (e.g., MTT on cancer cell lines) and ELISA for cytokine profiling. Activity is structure-dependent; for example, 2-methoxyphenyl groups enhance solubility but may reduce target affinity .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, solvent polarity, catalyst loading) identifies optimal conditions. For example, polar aprotic solvents (DMF) enhance nucleophilic substitution rates .
- Flow chemistry : Continuous flow systems reduce side reactions (e.g., hydrolysis of acetamide groups) and improve reproducibility for scale-up .
- Microwave-assisted synthesis : Accelerates cyclopropane formation, reducing reaction time from hours to minutes .
Q. How to resolve contradictions in reported biological activity data across studies?
- Assay standardization : Discrepancies may arise from differences in cell lines (e.g., HepG2 vs. MCF-7) or assay protocols (e.g., serum concentration in media). Replicate studies under controlled conditions are essential.
- Metabolite profiling : Use LC-MS to identify active metabolites or degradation products that may contribute to observed activity .
- Target engagement assays : Confirm direct binding via surface plasmon resonance (SPR) or thermal shift assays to rule off-target effects .
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Molecular docking : Predict binding modes to kinases or receptors using crystal structures (e.g., PDB entries for JAK2). Substituent modifications (e.g., cyclopropyl vs. isopropyl) are modeled to optimize steric and electronic complementarity .
- QSAR models : Train machine learning algorithms on bioactivity datasets to prioritize derivatives for synthesis. Descriptors include logP, topological polar surface area, and H-bond donor/acceptor counts .
Q. How to design in vivo studies to evaluate pharmacokinetic (PK) and efficacy profiles?
- Rodent models : Administer the compound via oral gavage or IV to assess bioavailability, half-life, and tissue distribution. Use LC-MS/MS for plasma concentration monitoring.
- Disease models : Test efficacy in xenograft tumors (e.g., colorectal cancer PDX models) or inflammatory models (e.g., murine LPS-induced sepsis). Include positive controls (e.g., celecoxib for COX-2 inhibition) .
- Toxicology screening : Evaluate hepatic/renal toxicity via histopathology and serum biomarkers (ALT, creatinine) .
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